molecular formula C21H25N3O2S B2872717 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1207023-67-3

1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Katalognummer B2872717
CAS-Nummer: 1207023-67-3
Molekulargewicht: 383.51
InChI-Schlüssel: FJEJDYTWHFIZDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a urea derivative, which contains a cyclohexyl group, a thiophene-2-carbonyl group, and a tetrahydroisoquinolin-7-yl group. Urea derivatives are known for their wide range of biological activities, including anticancer effects . The presence of the thiophene and tetrahydroisoquinoline moieties could also contribute to its biological activity.


Chemical Reactions Analysis

As a urea derivative, this compound could undergo reactions typical of ureas, such as hydrolysis under acidic or alkaline conditions. The thiophene and tetrahydroisoquinoline rings could also participate in various reactions depending on the conditions .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

This compound has been explored for its potential as an anticancer agent. The design and synthesis of derivatives of this compound have shown promising results in inhibiting cancer cell growth. Specifically, certain derivatives have demonstrated antiproliferative activities against cancer cell lines such as HT-29 and A549, comparable to the reference drug sorafenib . These findings suggest that the compound could serve as a scaffold for developing new anticancer drugs.

Apoptosis Induction

One of the derivatives of this compound has been found to induce apoptosis in HT-29 cells. Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it helps to eliminate cancer cells. The ability to induce apoptosis makes this compound a valuable candidate for further research in cancer therapeutics .

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been associated with causing cell cycle arrest at the G0/G1 phase in HT-29 cells. Cell cycle arrest prevents cancer cells from dividing and proliferating, which is another desirable effect in cancer treatment strategies .

Molecular Docking Studies

Molecular docking studies have revealed that certain derivatives of this compound can bind well to the active site of the VEGFR2 receptor. VEGFR2 is involved in tumor angiogenesis, and its inhibition is a targeted approach to prevent the growth of new blood vessels that feed tumors .

Hybrid Pharmacophore Approach

The compound has been used in a hybrid pharmacophore approach to design new drug candidates. This strategy combines two or more distinct pharmacophore subunits present in known bioactive derivatives, aiming to improve efficacy and reduce undesired properties like drug resistance and side effects .

Multi-target Interaction

Derivatives of this compound have the capacity to interact with multiple targets simultaneously. This multi-target interaction is beneficial in the development of drugs with improved efficacy and reduced risk of drug-drug interactions .

Optimization of Anticancer Agents

The compound serves as a promising scaffold amenable to optimization for the development of new anticancer agents. Through structural modifications and optimization, more potent and selective drugs can be developed based on this compound .

Research Tool in Medicinal Chemistry

Lastly, this compound and its derivatives can be used as research tools in medicinal chemistry to understand the interaction between small molecules and biological targets. This can provide insights into the design of more effective and selective therapeutic agents .

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, properties, and biological activity in more detail. Potential applications in medicine, particularly as an anticancer agent, could be explored .

Eigenschaften

IUPAC Name

1-cyclohexyl-3-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEJDYTWHFIZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.